Cas no 2386563-08-0 (Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate)

Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is a fluorosulfonylated piperidine derivative with applications in medicinal chemistry and organic synthesis. Its key structural features include a benzyl carbamate group and a fluorosulfonylethyl side chain, which enhance reactivity in selective transformations. The fluorosulfonyl moiety serves as a versatile electrophile, enabling efficient incorporation into complex molecules or as a precursor for further functionalization. The piperidine scaffold provides conformational stability, making it useful in designing bioactive compounds. This compound is particularly valuable in the development of sulfonamide-based inhibitors or as an intermediate in peptide mimetics. Its synthetic utility lies in its balanced reactivity and compatibility with diverse reaction conditions.
Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate structure
2386563-08-0 structure
Product name:Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
CAS No:2386563-08-0
MF:C15H20FNO4S
MW:329.387006759644
CID:6008748
PubChem ID:165935465

Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2386563-08-0
    • benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
    • EN300-6485608
    • Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
    • Inchi: 1S/C15H20FNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
    • InChI Key: MSJVGWOUGYZCRG-UHFFFAOYSA-N
    • SMILES: S(CCC1CCN(C(=O)OCC2C=CC=CC=2)CC1)(=O)(=O)F

Computed Properties

  • Exact Mass: 329.10970745g/mol
  • Monoisotopic Mass: 329.10970745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 2.6

Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6485608-0.25g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
0.25g
$1513.0 2025-03-15
Enamine
EN300-6485608-0.5g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
0.5g
$1577.0 2025-03-15
Enamine
EN300-6485608-10.0g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
10.0g
$7065.0 2025-03-15
Enamine
EN300-6485608-0.05g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
0.05g
$1381.0 2025-03-15
Enamine
EN300-6485608-5.0g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
5.0g
$4764.0 2025-03-15
Enamine
EN300-6485608-0.1g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
0.1g
$1447.0 2025-03-15
Enamine
EN300-6485608-1.0g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
1.0g
$1643.0 2025-03-15
Enamine
EN300-6485608-2.5g
benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
2386563-08-0 95.0%
2.5g
$3220.0 2025-03-15

Additional information on Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate

Comprehensive Overview of Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate (CAS No. 2386563-08-0)

In the realm of advanced organic chemistry and pharmaceutical research, Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate (CAS No. 2386563-08-0) has emerged as a compound of significant interest. This molecule, characterized by its unique fluorosulfonyl and piperidine functional groups, plays a pivotal role in modern synthetic chemistry. Its structural complexity and reactivity make it a valuable intermediate in the development of novel therapeutic agents and specialty chemicals. Researchers and industry professionals are increasingly exploring its applications, driven by the growing demand for high-performance chemical building blocks.

The compound's CAS number 2386563-08-0 serves as a critical identifier in global chemical databases, ensuring precise tracking and regulatory compliance. Its benzyl-protected carboxylate moiety enhances stability during synthetic processes, while the fluorosulfonyl group introduces versatile reactivity, enabling cross-coupling and nucleophilic substitution reactions. Such features align with current trends in green chemistry and sustainable synthesis, where efficiency and minimal waste generation are prioritized. This dual functionality positions Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate as a candidate for innovative drug discovery platforms.

Recent advancements in AI-driven molecular design have further amplified interest in this compound. Computational models highlight its potential as a scaffold for protease inhibitors and GPCR-targeted therapies, addressing unmet medical needs in oncology and neurology. Additionally, its compatibility with flow chemistry systems resonates with the pharmaceutical industry's shift toward continuous manufacturing. These attributes make it a frequent subject in queries related to "next-generation synthetic intermediates" and "fluorosulfonyl applications in drug development" across scientific search engines.

From a commercial perspective, Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate is gaining traction in custom synthesis and contract research organizations (CROs). Its role in peptide mimetics and bioconjugation techniques aligns with the rising demand for precision therapeutics. Furthermore, its patent landscape reflects incremental innovations, particularly in prodrug formulations and targeted delivery systems. This underscores its relevance in answering search queries like "piperidine derivatives in 2024 drug pipelines" or "fluorosulfonyl-based linker chemistry."

Quality control and analytical profiling of CAS No. 2386563-08-0 adhere to stringent ICH guidelines, ensuring batch-to-batch reproducibility. Techniques such as HPLC-MS and NMR spectroscopy are employed to verify purity, a topic frequently searched by quality assurance specialists. The compound's storage conditions—typically under inert atmospheres at controlled temperatures—are also a common point of discussion in chemical handling forums.

In summary, Benzyl 4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate represents a convergence of synthetic utility and biomedical potential. Its multifaceted applications, from catalysis to biopharmaceuticals, cater to diverse scientific inquiries while adhering to contemporary research priorities. As the chemical industry evolves, this compound is poised to remain at the forefront of cutting-edge organic synthesis discussions.

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